

Technical Support Center: Celgosivir for Dengue Treatment

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Compound of Interest

Compound Name: Celgosivir

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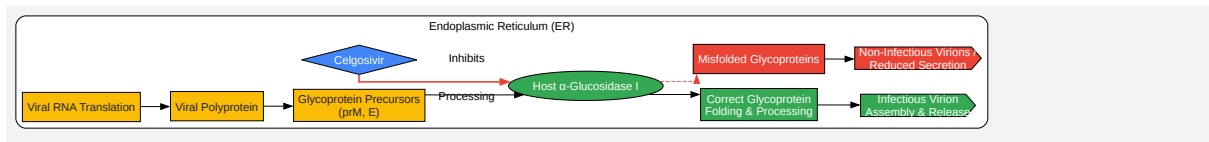
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial outcomes of **Celgosivir** for the treatment of dengue fever.

Frequently Asked Questions (FAQs)

Q1: What is Celgosivir and its proposed antiviral mechanism of action against Dengue Virus (DENV)?

A1: **Celgosivir** (6-O-butanoyl castanospermine) is a prodrug of castanospermine, an iminosugar that acts as an inhibitor of the host enzyme α -glucosidase I, located in the endoplasmic reticulum (ER).[1][2][3] The proposed mechanism for its antiviral activity against dengue virus (DENV) and other enveloped viruses is the disruption of the proper folding of viral glycoproteins.[1][4][5]

For DENV, the envelope (E) and pre-membrane (prM) proteins are crucial for forming infectious viral particles. These proteins require N-linked glycosylation and subsequent processing by host enzymes, including α -glucosidase, in the ER for correct folding.[5] By inhibiting α -glucosidase, **Celgosivir** leads to the misfolding of these viral proteins.[5][6] This can result in the retention of viral proteins in the ER, reduced secretion of viral particles, and the production of non-infectious virions, thereby inhibiting the spread of the infection.[5] Pre-clinical studies showed that **Celgosivir** could inhibit all four DENV serotypes and was effective in mouse models of lethal DENV infection.[1][6]



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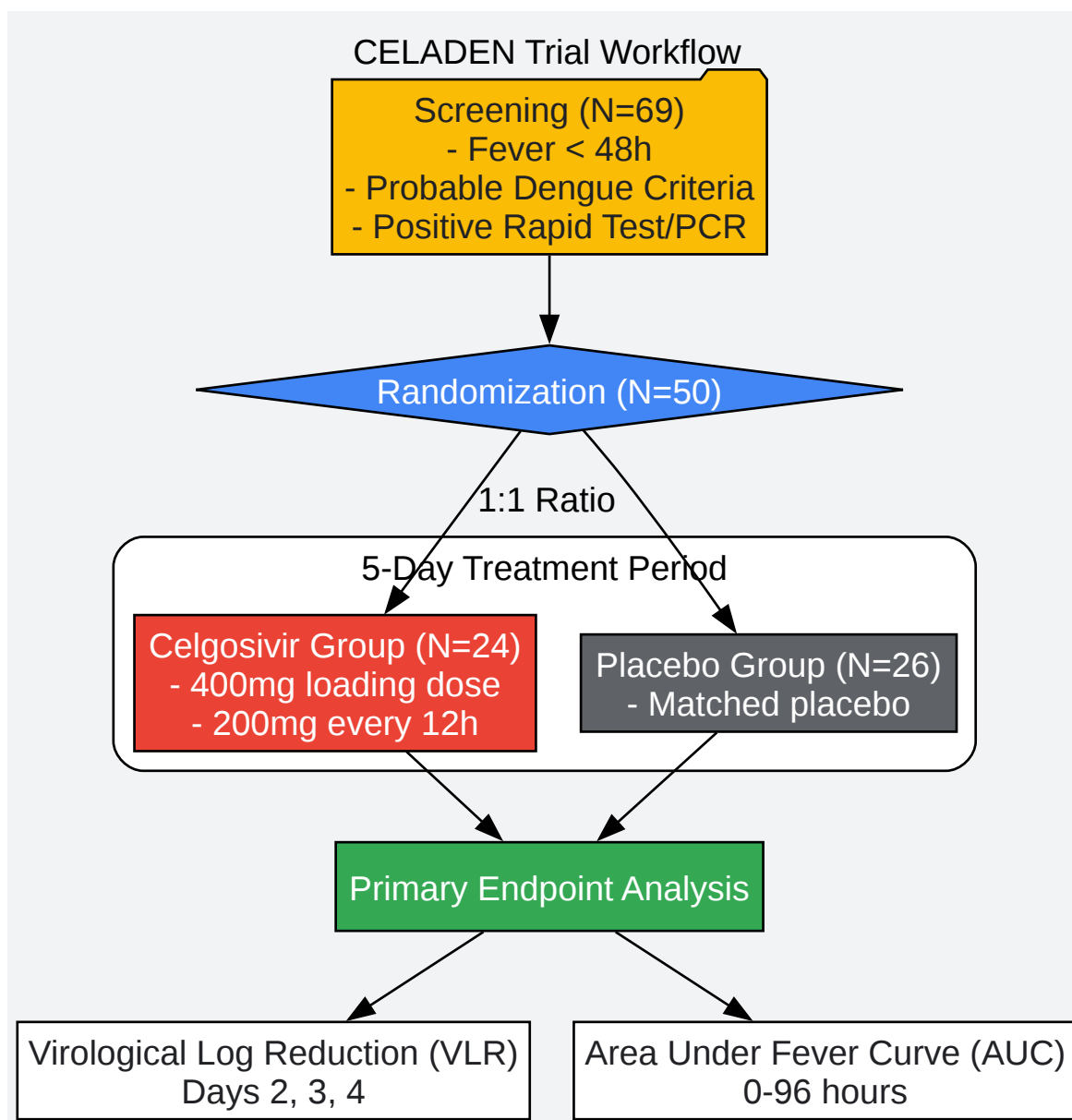
Caption: Proposed mechanism of **Celgosivir** in inhibiting Dengue virus replication.

Q2: What was the pivotal clinical trial for Celgosivir in dengue, and what were its primary objectives?

A2: The key clinical trial was the CELADEN trial (ClinicalTrials.gov identifier: NCT01619969), a Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept study conducted in Singapore.[4][7] The trial aimed to evaluate the efficacy and safety of **Celgosivir** in adult patients with acute dengue fever.[7]

The primary objectives were to determine if **Celgosivir** treatment could:

- Reduce Viral Load: Measured as the mean virological log reduction (VLR) from baseline for days 2, 3, and 4 of treatment.[7]
- Reduce Fever Burden: Measured by the area under the fever curve (AUC) for temperatures above 37°C from 0 to 96 hours after starting treatment.[7]



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Caption: Simplified workflow of the CELADEN clinical trial.

Q3: Why did Celgosivir fail to meet its primary endpoints in the clinical trial?

A3: **Celgosivir** failed because it did not demonstrate a statistically significant improvement over placebo for either of its primary endpoints.[4][7] Although the group receiving **Celgosivir** showed a slightly greater mean reduction in viral load, the difference was not significant.[7] Furthermore, the fever burden was unexpectedly higher in the **Celgosivir** group, though this

difference was also not statistically significant.[7] The drug was, however, found to be generally safe and well-tolerated.[4][7]

Table 1: Primary Endpoint Results from the CELADEN Trial

Primary Endpoint	Celgosivir Group (N=24)	Placebo Group (N=26)	Difference	90% CI	One-Sided P-Value
Mean Virological Log Reduction (VLR)	-1.86 (SD 1.07)	-1.64 (SD 0.75)	-0.22	-0.65 to 0.22	0.203
Mean Area Under Fever Curve (AUC)	54.92 (SD 31.04)	40.72 (SD 18.69)	14.20	2.16 to 26.25	0.973

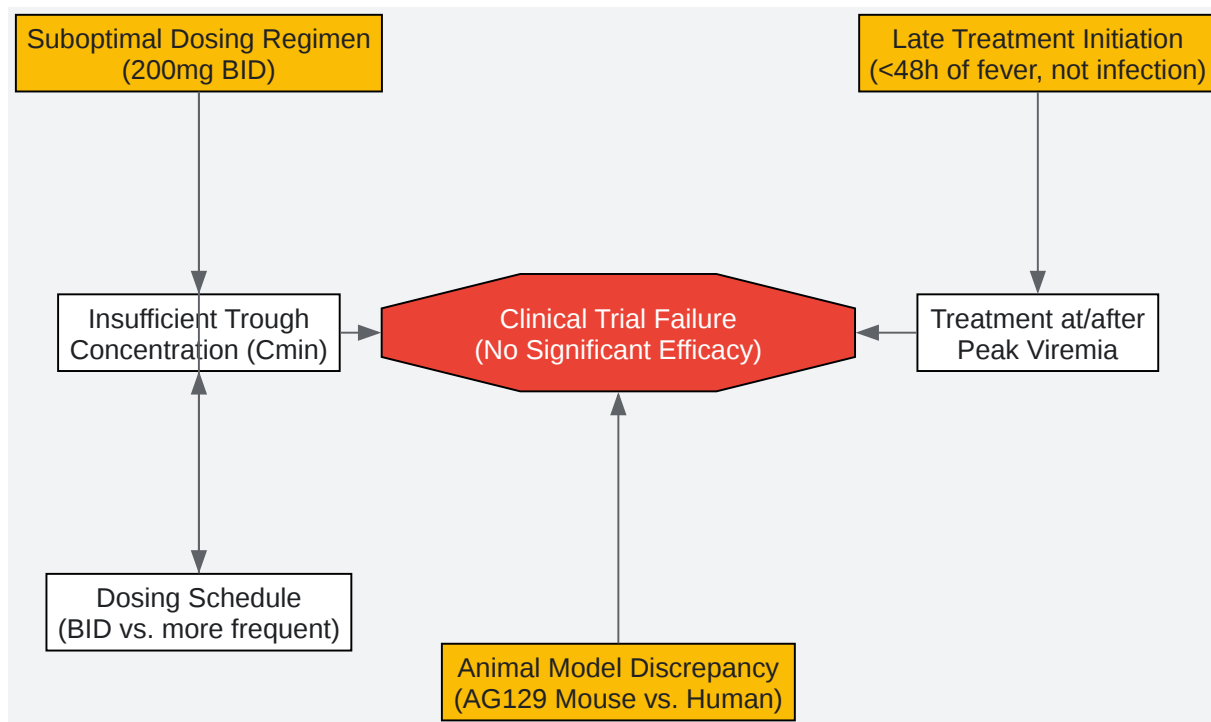
Data sourced from Low JG, et al. The Lancet Infectious Diseases, 2014.[7]

Q4: What are the leading hypotheses for the discrepancy between promising preclinical data and clinical failure?

A4: Several factors are believed to have contributed to the failure of **Celgosivir** in human trials despite its success in mouse models.

- Suboptimal Dosing and Pharmacokinetics (PK): **Celgosivir** is a prodrug that rapidly converts to its active form, castanospermine.[2][8] The dosing regimen used in the CELADEN trial (400 mg loading dose, then 200 mg twice daily) resulted in a mean trough concentration (Cmin) of 2.3 µM.[8][9] While this level was comparable to effective concentrations in mouse models, it may have been insufficient in humans.[8] PK modeling suggested that the viral load reduction showed a trend of greater response with a higher Cmin.[8][9] Later analysis proposed that a modest increase in the total dose could achieve significantly higher trough concentrations, which might be more effective.[9][10]

- **Timing of Treatment Initiation:** Patients were treated within 48 hours of fever onset.[7] However, fever in dengue typically appears several days after the initial infection, by which time viremia is already at or near its peak. In contrast, preclinical studies often initiated treatment immediately after or within 24-48 hours of viral challenge, when the viral burden was much lower.[6][8] Initiating antiviral therapy at peak viremia may be too late to significantly alter the course of the illness.
- **Limitations of the Animal Model:** The most common model used, the AG129 mouse, lacks receptors for type I and II interferons, making it highly susceptible to DENV.[1] This model does not fully replicate the complex human immune response to dengue infection.[1] The success of **Celgosivir** in this model may not be directly translatable to human patients where the host immune response plays a significant role in both controlling the virus and disease pathogenesis.[1]
- **Dosing Schedule:** Preclinical studies indicated that the efficacy of **Celgosivir** was dependent on the dosing schedule. A twice-daily regimen was found to be more protective in mice than a single daily dose, suggesting that maintaining a consistent drug concentration is critical.[2] Later studies in mice demonstrated that four daily doses were even more effective than two, especially when treatment was delayed.[1] The twice-daily schedule in the human trial might not have been frequent enough to maintain the necessary therapeutic threshold.



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